

Molecular weight and formula of 4-oxobutyl acetate

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide to 4-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-oxobutyl acetate**. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.

Core Chemical Information

4-Oxobutyl acetate, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule containing both an aldehyde and an ester functional group.[1][2] Its unique structure makes it a potentially versatile building block in organic synthesis.

The fundamental properties of **4-oxobutyl acetate** are summarized in the table below, providing a quick reference for experimental planning.



Property	Value	Reference(s)
IUPAC Name	4-oxobutyl acetate	[3]
Synonyms	4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)-	[1][2][3]
CAS Number	6564-95-0	[1][2]
Molecular Formula	С6Н10О3	[1][2]
Molecular Weight	130.14 g/mol	[1][2][3]
Boiling Point	59-60 °C (at 1 Torr)	[1][2]
Density	1.0612 g/cm ³	[1][2]
SMILES	CC(=O)OCCCC=O	[3]
InChIKey	OZTUJRSHRYXRFW- UHFFFAOYSA-N	[2][3]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific work. The following sections outline protocols for the synthesis and analytical characterization of **4-oxobutyl acetate**.

A key synthesis method for **4-oxobutyl acetate** was reported in the Journal of the American Chemical Society in 1948.[1][2][4] While access to the full historical text can be limited, the general approach involves the controlled oxidation of a precursor alcohol, 4-acetoxy-1-butanol, or the ozonolysis of a suitable unsaturated acetate.

General Protocol for Oxidation of 4-acetoxy-1-butanol:

- Dissolution: Dissolve 4-acetoxy-1-butanol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

Foundational & Exploratory





- Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate
 (PCC) or a Dess-Martin periodinane solution, portion-wise to the cooled solution. The
 aldehyde functionality is sensitive to over-oxidation to a carboxylic acid, necessitating careful
 control of the oxidant stoichiometry and reaction temperature.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
 or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for periodinane-based oxidations). Filter the mixture through a pad of silica gel or Celite to remove oxidant byproducts.
- Purification: Remove the solvent under reduced pressure. The resulting crude product, 4-oxobutyl acetate, can be purified by vacuum distillation, taking note of its reported boiling point of 59-60 °C at 1 Torr.[1][2]

To confirm the identity and purity of synthesized **4-oxobutyl acetate**, a combination of spectroscopic methods is employed.

Protocol for Structural Verification:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a characteristic aldehyde proton signal between 9-10 ppm, a singlet for the acetate methyl group around 2 ppm, and methylene proton signals corresponding to the butyl chain. The ¹³C NMR will show a carbonyl signal for the aldehyde carbon near 200 ppm and an ester carbonyl signal around 170 ppm.[3]
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.



- The spectrum should exhibit two distinct carbonyl (C=O) stretching bands: one for the aldehyde around 1720-1740 cm⁻¹ and one for the ester around 1735-1750 cm⁻¹. The C-O stretching of the ester will also be visible between 1000-1300 cm⁻¹.[3]
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source coupled to a GC for separation.
 - The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight (130.14 g/mol) and characteristic fragmentation patterns, such as the loss of an acetyl group.

Biological Activity and Applications in Drug Development

As of this writing, there is limited publicly available information detailing specific biological activities or direct applications of **4-oxobutyl acetate** in signaling pathways or as a therapeutic agent. However, its bifunctional nature—possessing both an electrophilic aldehyde and a stable ester—makes it a valuable intermediate in medicinal chemistry. It can serve as a scaffold or linker in the synthesis of more complex molecules, where each functional group can be addressed with high chemoselectivity.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to **4-oxobutyl acetate**.

Caption: Workflow for the synthesis and characterization of **4-oxobutyl acetate**.

Caption: Conceptual role of **4-oxobutyl acetate** as a synthetic building block.

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- To cite this document: BenchChem. [Molecular weight and formula of 4-oxobutyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600431#molecular-weight-and-formula-of-4-oxobutyl-acetate]

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